molecular formula C8H18ClNO3 B1420933 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1240526-13-9

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No. B1420933
CAS RN: 1240526-13-9
M. Wt: 211.68 g/mol
InChI Key: DOYAWJUPMZNNFK-UHFFFAOYSA-N
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Description

“3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride” is a chemical compound used in scientific research. Its applications range from drug synthesis to studying cellular processes. The compound has a molecular weight of 211.69 and a molecular formula of C8H18ClNO3 .


Molecular Structure Analysis

The molecular structure of “3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride” is represented by the formula C8H18ClNO3 . This indicates that the compound consists of 8 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Biochemistry

Biochemically, the compound’s resemblance to amino acids suggests its utility in studying protein interactions and enzyme kinetics. It could be used to mimic or interfere with natural amino acid substrates in enzymatic reactions, providing insights into enzyme specificity and mechanism .

Molecular Biology

In molecular biology, 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride might be used in the synthesis of peptides or as a mimic of amino acid metabolism. Its incorporation into peptides could help in understanding the role of modifications in protein function and stability .

Analytical Chemistry

Analytically, this compound could be used as a standard or reagent in chromatography and mass spectrometry. Its unique structure allows it to be a reference point for the identification and quantification of similar compounds in complex biological samples .

Organic Synthesis

In organic synthesis, the compound can be a versatile intermediate. Its functional groups are amenable to various chemical reactions, making it a valuable precursor for synthesizing a wide range of organic molecules. It could be particularly useful in the synthesis of chiral compounds due to its asymmetric carbon center .

Medicinal Chemistry

Medicinal chemistry could benefit from the use of this compound in the design of drug candidates. Its structure could be modified to improve pharmacokinetic properties or to create prodrugs that enhance the delivery of active pharmaceutical ingredients .

Chemical Engineering

From a chemical engineering perspective, this compound could be involved in process optimization studies. Its properties might influence reaction conditions, such as temperature and pH, which are crucial for scaling up production in the pharmaceutical industry .

Environmental Science

Lastly, in environmental science, the compound could be studied for its environmental fate and behavior. Understanding its degradation products and interaction with environmental factors is essential for assessing its impact on ecosystems and for developing safe disposal methods .

properties

IUPAC Name

3-(2-ethoxyethylamino)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-3-12-5-4-9-6-7(2)8(10)11;/h7,9H,3-6H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYAWJUPMZNNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride

CAS RN

1240526-13-9
Record name Propanoic acid, 3-[(2-ethoxyethyl)amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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